molecular formula C15H19NO4S B3394544 Ethyl 3-methyl-1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole-2-carboxylate CAS No. 3284-53-5

Ethyl 3-methyl-1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole-2-carboxylate

Cat. No.: B3394544
CAS No.: 3284-53-5
M. Wt: 309.4 g/mol
InChI Key: IORXTRHOTYUYPS-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole-2-carboxylate is a pyrrole-derived compound featuring a 2,5-dihydropyrrole core substituted with a 3-methyl group, an ethyl ester at position 2, and a 4-methylphenylsulfonyl moiety at position 1. The sulfonyl group is a strong electron-withdrawing substituent, which enhances the compound’s stability and may influence its pharmacokinetic properties, such as solubility and bioavailability.

Properties

IUPAC Name

ethyl 3-methyl-1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-4-20-15(17)14-12(3)9-10-16(14)21(18,19)13-7-5-11(2)6-8-13/h5-9,14H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORXTRHOTYUYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=CCN1S(=O)(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577896
Record name Ethyl 3-methyl-1-(4-methylbenzene-1-sulfonyl)-2,5-dihydro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3284-53-5
Record name Ethyl 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3284-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methyl-1-(4-methylbenzene-1-sulfonyl)-2,5-dihydro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole-2-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the dihydropyrrole ring through a cyclization reaction

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for halogenation or nitration reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or thiols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-methyl-1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole-2-carboxylate has shown potential as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to interact with biological targets effectively, leading to various therapeutic applications.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the compound's potential as an anticancer agent. The research demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .

Biological Applications

The compound's sulfonyl group is known to enhance its biological activity by improving solubility and bioavailability. This property makes it suitable for drug formulation in various therapeutic areas.

Case Study: Antimicrobial Properties

Research conducted by Dainippon Sumitomo Pharma Co., Ltd. reported that this compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested its potential use in developing new antibiotics to combat resistant strains .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

Table: Synthetic Routes

RouteDescriptionReference
Reaction with aldehydesForms pyrrole derivatives useful in drug designSEPRACOR INC. Patent US2005/143443 A1
Coupling reactionsUsed in synthesizing sulfonamide derivativesDainippon Sumitomo Pharma Co., Ltd. Patent EP2612848 A1

Mechanism of Action

The mechanism by which Ethyl 3-methyl-1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the dihydropyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between Ethyl 3-methyl-1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole-2-carboxylate and related pyrrole derivatives are outlined below, with emphasis on substituent effects, spectral data, and synthetic yields.

Structural and Functional Comparisons

Compound Substituents Key Features
This compound (Target) 4-Methylphenylsulfonyl, ethyl ester, 3-methyl Sulfonyl group enhances stability; dihydropyrrole core reduces aromaticity.
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate 2-Cyano-6-(trifluoromethyl)pyridinylmethyl Trifluoromethyl and cyano groups increase lipophilicity and metabolic stability.
4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid (Compound 211) 3,4-Difluorophenylmethyl, carboxylic acid Fluorine atoms enhance electronegativity; carboxylic acid improves solubility.
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215) 3-Fluoro-2-iodobenzoyl Iodo substituent may aid crystallography; fluoro enhances binding interactions.

Spectral and Analytical Data

  • Target Compound: Expected molecular weight (calculated for C16H19NO4S): 321.39 g/mol. The sulfonyl group would deshield adjacent protons in <sup>1</sup>H NMR, while the dihydropyrrole ring exhibits distinct coupling patterns compared to aromatic pyrroles.
  • Compound 211 : <sup>1</sup>H NMR (DMSO-<i>d</i>6) shows a carboxylic acid proton at δ 12.10 ppm. ESIMS: <i>m/z</i> 249.9 (M-1). HPLC purity: 98.60%.
  • Compound 215 : <sup>1</sup>H NMR (DMSO-<i>d</i>6) includes aromatic protons (δ 7.50–7.57 ppm) and ethyl ester signals (δ 4.27 ppm). ESIMS: <i>m/z</i> 402.2 (M+1).

Biological Activity

Ethyl 3-methyl-1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole-2-carboxylate (CAS Number: 3284-53-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₁₅H₁₉NO₄S
  • Molecular Weight : 309.381 g/mol
  • Structure : The compound features a pyrrole ring substituted with a sulfonyl group and an ethyl ester functional group, contributing to its biological activity.

Biological Activities

This compound exhibits several biological activities, which are summarized in the following table:

Activity Description References
Antimicrobial Exhibits inhibitory effects against various bacteria and fungi, including Staphylococcus aureus.
Anticancer Shows potential in inhibiting cancer cell proliferation through apoptosis induction.
Antioxidant Demonstrates free radical scavenging properties, contributing to its protective effects.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to neutralize free radicals, thereby reducing oxidative stress.
  • Modulation of Signaling Pathways : this compound may influence pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.

Antimicrobial Activity

In a study examining the antimicrobial properties of various sulfonamide derivatives, this compound was found to have significant inhibitory concentrations against E. coli and C. albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Research

A recent investigation into the anticancer potential of this compound revealed that it induces apoptosis in human cancer cell lines. The study utilized flow cytometry and Western blot analysis to confirm the activation of caspases and PARP cleavage, indicating a mitochondrial pathway of apoptosis .

Q & A

Q. What are common synthetic routes for Ethyl 3-methyl-1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole-2-carboxylate?

The compound is typically synthesized via multi-step organic reactions, including sulfonylation, cyclization, and coupling. For example:

  • Step 1 : React a pyrrole carboxylate precursor (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or DMAP in dichloromethane) to introduce the sulfonyl group .
  • Step 2 : Cyclization or functionalization steps may follow, such as amide coupling or benzoylation, as seen in analogs like ethyl 4-(trifluoromethylbenzoyl) derivatives .
  • Purification : Column chromatography (e.g., silica gel with hexane/EtOAc gradients) is commonly used to isolate the product .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) confirm structural integrity. Key signals include the ethyl ester quartet (~4.1–4.3 ppm) and aromatic protons from the sulfonyl group (7.4–7.9 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+1]+^+) validate the molecular weight .
  • HPLC : Purity is assessed via reverse-phase chromatography (e.g., C18 columns with acetonitrile/water gradients) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the crystal structure of this compound?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 298 K provides unit cell parameters and intensity data.
  • Structure Solution : Use SHELXT (direct methods) for phase determination and SHELXL for refinement. The sulfonyl and dihydropyrrole groups often exhibit planar geometry, with anisotropic displacement parameters refined for non-H atoms .
  • Validation : Check for R-factor convergence (<0.05) and analyze hydrogen-bonding networks (e.g., C–H···O interactions) using WinGX/ORTEP .

Q. What strategies optimize reaction conditions to minimize byproducts during synthesis?

  • Temperature Control : Low-temperature addition of sulfonyl chlorides (0°C) reduces side reactions .
  • Catalyst Screening : DMAP or Et3N enhances coupling efficiency in benzoylation steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane avoids ester hydrolysis .

Q. How do density functional theory (DFT) studies contribute to understanding its electronic properties?

  • Computational Setup : Use Gaussian or similar software with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies .
  • Applications : DFT predicts reactivity sites (e.g., electrophilic substitution at the pyrrole ring) and non-covalent interactions (e.g., sulfonyl group participation in hydrogen bonding) .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Case Example : Discrepancies in dihedral angles (NMR vs. X-ray) may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility .
  • Cross-Validation : Compare hydrogen-bonding motifs in SCXRD with solvent-dependent NMR shifts .

Methodological Notes

  • Crystallography : Always deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • Synthesis Reproducibility : Report yields, solvent grades, and reaction times in detail to ensure replicability .
  • Data Archiving : Raw spectral and diffraction data should be archived in institutional repositories or platforms like Zenodo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-methyl-1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methyl-1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole-2-carboxylate

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